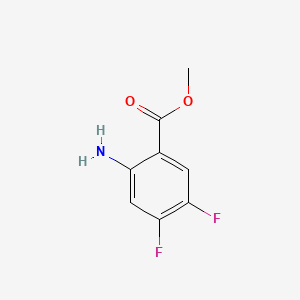

Methyl 2-amino-4,5-difluorobenzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-amino-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAQNTRKUPBQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594187 | |

| Record name | Methyl 2-amino-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207346-42-7 | |

| Record name | Methyl 2-amino-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-4,5-difluorobenzoate

Abstract

Methyl 2-amino-4,5-difluorobenzoate (CAS No. 207346-42-7) is a fluorinated aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique structural arrangement, featuring an aniline ring substituted with two adjacent fluorine atoms and a methyl ester, makes it a versatile and highly valuable building block for the synthesis of complex bioactive molecules. The presence of fluorine atoms profoundly influences the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, mechanistic insights, applications in drug discovery, and essential safety protocols. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Synthons

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while imparting powerful electronic effects.[3] These modifications can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding interactions with target proteins.[4][5]

This compound emerges as a key player in this context. It serves as a trifunctional scaffold: the amino group is a key nucleophile and a handle for amide bond formation, the methyl ester can be hydrolyzed or used in coupling reactions, and the difluorinated phenyl ring provides a robust, metabolically stable core with a unique electronic signature.[6] This guide will explore the synthesis and utility of this critical intermediate, providing the technical foundation necessary for its effective application in research and development.

Physicochemical & Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification.

Physical and Chemical Properties

A summary of the compound's key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 207346-42-7 | [7][8] |

| Molecular Formula | C₈H₇F₂NO₂ | [7][8] |

| Molecular Weight | 187.14 g/mol | [8] |

| Appearance | White to pale cream crystals or powder | [7] |

| Boiling Point | 274.1 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 119.5 ± 27.3 °C | [6] |

| IUPAC Name | This compound | [7] |

| InChI Key | VIAQNTRKUPBQKR-UHFFFAOYSA-N | [7] |

| SMILES | COC(=O)C1=CC(F)=C(F)C=C1N | [7] |

Predicted Spectroscopic Characteristics

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple.

-

A singlet around 3.8-3.9 ppm corresponding to the three methyl ester protons (-OCH₃).

-

A broad singlet or multiplet in the range of 4.5-5.5 ppm for the two amine protons (-NH₂), which may exchange with D₂O.

-

Two aromatic protons appearing as complex multiplets or doublets of doublets, influenced by both H-H and H-F coupling. The proton at C6 (adjacent to the amino group) would likely be upfield compared to the proton at C3.

-

-

¹³C NMR (Carbon NMR):

-

The methyl ester carbon (-OCH₃) is expected around 52 ppm.

-

The carbonyl carbon (C=O) should appear significantly downfield, typically in the 165-170 ppm range.

-

Aromatic carbons will show characteristic C-F coupling. The fluorinated carbons (C4, C5) will exhibit large one-bond C-F coupling constants (¹JCF), while other ring carbons will show smaller two- or three-bond couplings.

-

-

¹⁹F NMR (Fluorine NMR): This technique is highly informative for fluorinated compounds. Two distinct signals are expected for the non-equivalent F4 and F5 atoms, appearing as doublets or multiplets due to F-F and F-H coupling.

-

Infrared (IR) Spectroscopy:

-

Two sharp peaks in the 3350-3500 cm⁻¹ region, characteristic of the N-H stretching of a primary amine.

-

A strong, sharp absorption around 1700-1730 cm⁻¹ for the C=O stretch of the ester.

-

C-F stretching bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 187.14.

Synthesis and Purification

The most common and direct route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor.[6]

Fischer-Speier Esterification: A Validated Protocol

This method involves reacting 2-amino-4,5-difluorobenzoic acid with an excess of methanol, which acts as both a reagent and solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction is driven to completion by the large excess of alcohol.

Materials & Reagents:

-

2-Amino-4,5-difluorobenzoic acid (CAS 83506-93-8)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,5-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq) to the flask to fully dissolve the starting material. Place the flask in an ice-water bath to cool to 0°C.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up & Neutralization: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir until effervescence ceases, ensuring the pH is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Reaction Mechanism and Workflow

The synthesis follows the Fischer-Speier esterification mechanism, a classic example of nucleophilic acyl substitution.[9]

Mechanism Steps:

-

Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.

Caption: High-level workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile precursor for active pharmaceutical ingredients (APIs).[6] The difluoro substitution pattern is particularly useful for fine-tuning the electronic properties and metabolic stability of drug candidates.

Role as a Core Building Block

The compound's three reactive sites allow for sequential and orthogonal chemical modifications, making it an ideal starting point for building molecular complexity.

Caption: Key synthetic transformations of this compound.

-

Amidation of the Amino Group: The primary amine is readily acylated or sulfonylated to form a wide range of amides and sulfonamides, a common motif in many drugs.

-

Modification of the Ester: The methyl ester can be hydrolyzed to the free carboxylic acid, which can then participate in further reactions, or it can be directly converted to an amide via aminolysis.

-

Diazotization and Substitution: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring via Sandmeyer-type reactions.[10] This dramatically expands the synthetic possibilities. For instance, converting the amine to an iodide creates a substrate ripe for cross-coupling reactions.

While one source mentions its use in preparing Enoxaparin, this is chemically implausible as Enoxaparin is a sulfated polysaccharide.[11] It is far more likely utilized in the synthesis of small-molecule kinase inhibitors, GPCR modulators, or other targeted therapies where fluorinated aniline scaffolds are prevalent.[12][13]

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

-

Skin Irritation: May cause skin irritation upon contact.[16]

-

Serious Eye Irritation: Likely to cause serious eye irritation or damage.[17]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[15]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]

-

-

Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[15]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorine to enable the synthesis of advanced molecular architectures. Its trifunctional nature provides chemists with a versatile platform for creating novel compounds with potentially superior therapeutic properties. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or drug development professional looking to incorporate this valuable synthon into their discovery programs. As the demand for more effective and safer medicines grows, the importance of fluorinated intermediates like this compound will undoubtedly continue to rise.

References

-

Pharmaffiliates. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

-

Alharthy, T., & Al-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. doi:10.3390/molecules25204677. Retrieved from [Link]

-

ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98%. Retrieved from [Link]

-

MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 3-Aminobenzoic acid, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. westliberty.edu [westliberty.edu]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-amino-4,5-difluorobenzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring an amino group and two fluorine atoms on the benzene ring, imparts distinct chemical properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on providing practical insights for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, acidity, and lipophilicity, which are critical parameters in drug design.[2]

Structure and Nomenclature

-

IUPAC Name: this compound[3]

-

CAS Number: 207346-42-7[4]

-

Molecular Formula: C₈H₇F₂NO₂[4]

-

Molecular Weight: 187.14 g/mol [4]

-

SMILES: COC(=O)C1=CC(F)=C(F)C=C1N[3]

-

InChI Key: VIAQNTRKUPBQKR-UHFFFAOYSA-N[3]

Structure of this compound

Caption: Multi-step synthesis of the carboxylic acid precursor.

Esterification of 2-amino-4,5-difluorobenzoic Acid

The final step involves the acid-catalyzed esterification of 2-amino-4,5-difluorobenzoic acid with methanol.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which serves as both the reactant and solvent.

-

Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq) or methanesulfonic acid, dropwise. [1]Caution: The addition of strong acid to methanol is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel to afford the final product in high purity.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the difluoro-substitution pattern is a common motif in modern medicinal chemistry, often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. [2] Its primary application lies in its use as a building block for the synthesis of more complex heterocyclic systems and substituted aromatic compounds. The amino and ester functionalities provide convenient handles for a range of chemical transformations, including:

-

Amide bond formation

-

Diazotization and subsequent Sandmeyer reactions

-

Nucleophilic aromatic substitution

-

Formation of quinolones and other fused ring systems

For instance, it serves as a crucial component in the preparation of certain pharmaceutical intermediates. [1]The strategic placement of the fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also influence binding affinity to biological targets through favorable electrostatic interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in pharmaceutical research and development. Its unique structural features, arising from the combination of amino, ester, and difluoro substituents, provide a platform for the synthesis of a diverse range of complex molecules. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering a valuable resource for scientists and researchers working in the field.

References

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

Sources

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Mitotic Regulation in Oncology with GSK1070916

The fidelity of cell division is paramount to organismal health, with mitotic kinases playing a central role as key regulators of this intricate process. Among these, the Aurora kinase family, particularly Aurora B, has emerged as a critical node in ensuring proper chromosome segregation and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are common hallmarks of numerous human cancers, making them compelling targets for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of GSK1070916 , a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4] While initial inquiries may link to the intermediate Methyl 2-amino-4,5-difluorobenzoate (CAS Number: 207346-42-7) , the focus of this guide is the pharmacologically active compound GSK1070916, which has advanced into clinical investigation.[4][5] We will delve into its physicochemical properties, intricate mechanism of action, preclinical efficacy in a breadth of cancer models, and the methodologies to effectively utilize this compound in a research setting.

Physicochemical Properties and Structural Identity of GSK1070916

GSK1070916 is a synthetic organic small molecule belonging to a 7-azaindole-based series.[4] Its development was centered on optimizing cellular activity through the strategic introduction of a 2-aryl group with a basic amine.[4]

| Property | Value | Source(s) |

| Chemical Name | 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea | [6] |

| CAS Number | 942918-07-2 | [3] |

| Molecular Formula | C₃₀H₃₃N₇O | [6] |

| Molecular Weight | 507.63 g/mol | [3][6] |

| Solubility | Soluble in DMSO (e.g., 10 mM); poorly soluble in water. A common in vivo formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [3][7][8] |

| Storage | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months. |

A Deep Dive into the Mechanism of Action of GSK1070916

GSK1070916 exerts its potent anti-proliferative effects through the selective and reversible inhibition of Aurora B and Aurora C kinases.[9][10] Its mechanism is distinguished by several key features that provide a significant therapeutic window and prolonged target engagement.

ATP-Competitive Inhibition with High Selectivity

GSK1070916 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and C kinases and preventing the phosphorylation of their downstream substrates.[4][11] A crucial aspect of its therapeutic potential lies in its remarkable selectivity for Aurora B and C over the closely related Aurora A kinase.[3][4] This selectivity is critical, as indiscriminate inhibition of all Aurora kinases can lead to a broader range of toxicities.

| Kinase Target | Kᵢ* (nM) | IC₅₀ (nM) | Selectivity vs. Aurora A | Source(s) |

| Aurora B-INCENP | 0.38 ± 0.29 | 3.5 | >250-fold | [7][9][10] |

| Aurora C-INCENP | 1.5 ± 0.4 | 6.5 | >100-fold | [7][9][10] |

| Aurora A-TPX2 | 490 ± 60 | 1100 | - | [7][9][10] |

Kᵢ represents the inhibitor constant, a measure of the potency of the inhibitor. A lower Kᵢ indicates a higher potency.

Uniquely Long Residence Time

A distinguishing characteristic of GSK1070916 is its exceptionally slow dissociation from Aurora B and C.[4][9][10] This prolonged target engagement, or long residence time, means that the inhibitor remains bound to its target for an extended period even after the circulating drug concentration has decreased.[9] This property can lead to a more durable pharmacodynamic effect in vivo.[9]

This extended residence time differentiates GSK1070916 from other clinical Aurora kinase inhibitors like AZD1152 and VX-680.[9][10]

Cellular Consequences of Aurora B/C Inhibition

The inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), disrupts several critical mitotic events.[2][12] Treatment of cancer cells with GSK1070916 leads to a cascade of cellular phenotypes that ultimately culminate in apoptosis.[1][3]

-

Inhibition of Histone H3 Phosphorylation: A primary and measurable biomarker of Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (pHH3-S10).[1][4] GSK1070916 potently inhibits this phosphorylation event in a dose-dependent manner.[1]

-

Failure of Cytokinesis and Induction of Polyploidy: Instead of arresting in mitosis, cells treated with GSK1070916 often fail to complete cell division (cytokinesis).[1][3] This leads to the formation of large, polyploid cells with multiple nuclei.[3]

-

Apoptosis: The profound genomic instability resulting from failed mitosis and endoreduplication ultimately triggers programmed cell death (apoptosis).[3]

Caption: GSK1070916 inhibits Aurora B/C, leading to downstream cellular effects.

Preclinical Antitumor Activity: In Vitro and In Vivo Efficacy

GSK1070916 has demonstrated broad and potent antitumor activity across a wide range of preclinical cancer models.

In Vitro Antiproliferative Activity

GSK1070916 inhibits the proliferation of over 100 human tumor cell lines with EC₅₀ values typically below 10 nM.[1][3] This potent activity spans a diverse array of tumor types, including lung, colon, breast, and leukemia.[1][5] Notably, a significant decrease in potency is observed in non-dividing, normal human cells, underscoring the mitosis-dependent mechanism of action.[1][3]

| Cell Line | Cancer Type | EC₅₀ (nM) | Source(s) |

| A549 | Lung Cancer | 7 | [4] |

| HCT116 | Colon Cancer | Not specified, but active | |

| HL-60 | Acute Myelogenous Leukemia | Not specified, but active | |

| K562 | Chronic Myelogenous Leukemia | Not specified, but active | |

| MCF-7 | Breast Cancer | Not specified, but active | |

| Median of >100 cell lines | Various | 8 | [3] |

In Vivo Antitumor Efficacy in Xenograft Models

In vivo studies in mice bearing human tumor xenografts have confirmed the potent antitumor activity of GSK1070916.[1] Administration of GSK1070916 leads to dose-dependent inhibition of the pHH3-S10 biomarker in tumor tissues and significant tumor growth inhibition, and in some cases, tumor regression.[4][13]

-

Efficacious in 10 different human tumor xenograft models , including breast, colon, lung, and leukemia.[1]

-

Complete or partial antitumor activity was observed in A549 (lung), HCT116 (colon), HL-60 (AML), and K562 (CML) xenografts.

-

Stable disease was achieved in Colo205 (colon), H460 (lung), and MCF-7 (breast) models.

Clinical Development Status

GSK1070916 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.[14][15] The trial was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered GSK1070916.[14][15] While the full results have not yet been published, the progression to clinical trials underscores the promising preclinical data for this compound.[5]

Experimental Protocols for Researchers

The following are example protocols for utilizing GSK1070916 in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the EC₅₀ of GSK1070916 in a cancer cell line.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of GSK1070916 in anhydrous DMSO. Create a serial dilution series of GSK1070916 in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of GSK1070916.

-

Incubation: Incubate the plates for 72 to 120 hours to allow for multiple cell divisions.[16]

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the log concentration of GSK1070916 and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Caption: Workflow for an in vitro cell proliferation assay with GSK1070916.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol is for assessing the pharmacodynamic effect of GSK1070916 on its direct target in cells.

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of GSK1070916 for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or a housekeeping protein like GAPDH.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent inhibition of H3 phosphorylation.

Conclusion and Future Directions

GSK1070916 is a well-characterized, potent, and selective inhibitor of Aurora B and C kinases with a unique pharmacological profile, including an exceptionally long target residence time. Its broad preclinical antitumor activity has established it as a valuable tool for cancer research and a promising therapeutic candidate. Future research may focus on identifying predictive biomarkers of response, exploring rational combination therapies to overcome potential resistance mechanisms, and further elucidating the full clinical potential of this targeted agent.

References

-

Hardwicke, M. A., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 420(2), 259–265. [Link]

-

Anderson, K., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics. [Link]

-

Massive Bio. (2023). Aurora B C Kinase Inhibitor Gsk1070916a. [Link]

-

DC Chemicals. GSK-1070916(GSK1070916)|Aurora B/C inhibitor. [Link]

-

National Cancer Institute. (n.d.). Definition of Aurora B/C kinase inhibitor GSK1070916A. NCI Drug Dictionary. [Link]

-

Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]

-

Adooq Bioscience. GSK1070916 | Aurora Kinase B/C inhibitor. [Link]

-

Health Research Authority. (n.d.). A Phase I trial of GSK1070916A in patients with advanced solid tumours. [Link]

-

ResearchGate. (n.d.). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]

-

ClinicalTrials.gov. (2010). Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. [Link]

-

Katsha, A., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 21(1), 406. [Link]

-

PubChem. (n.d.). Gsk-1070916. National Center for Biotechnology Information. [Link]

-

Amanote Research. (n.d.). GSK1070916, a Potent Aurora B/C Kinase Inhibitor With Broad Antitumor Activity in Tissue Culture Cells and Human Tumor Xenograft Models. [Link]

-

Wu, C. P., et al. (2020). Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. Frontiers in Oncology, 10, 589. [Link]

-

Martin, S. A., et al. (2021). Inhibition of Aurora Kinase Induces Endogenous Retroelements to Induce a Type I/III IFN Response via RIG-I. The Journal of Immunology, 207(10), 2562–2571. [Link]

-

ResearchGate. (n.d.). Pharmacodynamic effects and concentrations of GSK1070916. [Link]

-

Axtman, A. (2020). The Use of High-Quality Chemical Tools to Rescue TBK1 Function and Identify Novel ATP-Co. Defense Technical Information Center. [Link]

-

Hardwicke, M. A., et al. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. PubMed. [Link]

Sources

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. massivebio.com [massivebio.com]

- 13. researchgate.net [researchgate.net]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. selleckchem.com [selleckchem.com]

The Strategic Advantage of Fluorination: A Technical Guide to the Biological Activity of Fluorinated Aminobenzoates

Foreword: The Unique Role of Fluorine in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a cornerstone of modern drug design. Its unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—confer profound and often beneficial changes in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the specific and potent biological activities of a promising class of organofluorine compounds: fluorinated aminobenzoates. We will explore their therapeutic potential, the mechanistic underpinnings of their actions, and the robust experimental frameworks required for their evaluation, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting field.

The Aminobenzoate Scaffold: A Privileged Structure

The aminobenzoate core is a well-established pharmacophore found in numerous therapeutic agents. Its derivatives, such as para-aminobenzoic acid (PABA), are involved in crucial biological pathways.[3] The introduction of fluorine atoms onto this scaffold can dramatically alter its electronic properties and conformational preferences, leading to enhanced and often novel biological activities.[1]

Anticancer Activity: A Primary Therapeutic Frontier

Fluorinated aminobenzoates and related heterocyclic analogs have demonstrated significant potential as anticancer agents.[4][5] The presence of fluorine can enhance cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer.[4][5]

Mechanisms of Action in Oncology

The anticancer effects of these compounds are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymatic pathways crucial for cancer cell proliferation and survival.[1][6]

-

Induction of Apoptosis: Many fluorinated compounds exert their cytotoxic effects by triggering programmed cell death.[1] This is often confirmed by observing morphological changes such as chromatin condensation and the expression of apoptotic markers like cleaved caspase-3.[1]

-

Enzyme Inhibition: Fluorine's strong electron-withdrawing nature makes it a key element in the design of potent enzyme inhibitors.[7][8][9][10] Fluorinated aminobenzoates can act as inhibitors of various enzymes implicated in cancer, such as histone deacetylases (HDACs) and protein kinases.[11][12] The fluorine atom can enhance binding affinity to the enzyme's active site, leading to more effective inhibition.[10][11]

-

Disruption of Microtubule Dynamics: Some fluorinated heterocyclic compounds have been shown to interfere with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[5]

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substituents on the aminobenzoate ring significantly influence anticancer activity.[13][14][15] For instance, studies on related fluorinated benzothiazoles have shown that fluorine at specific positions can enhance cytotoxicity against cancer cell lines.[13] The lipophilicity and electronic character imparted by fluorine substitution are critical determinants of biological efficacy.[15]

Experimental Workflow for Anticancer Activity Assessment

A systematic approach is crucial for evaluating the anticancer potential of novel fluorinated aminobenzoates.[16][17] This typically begins with in vitro assays and progresses to more complex models.[16]

Caption: A typical workflow for assessing the anticancer activity of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of fluorinated aminobenzoates on cancer cell lines.[17][18]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated aminobenzoate compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases.[19][20] Fluorinated aminobenzoates and their derivatives have emerged as potent anti-inflammatory agents.[20][21][22]

Mechanisms of Anti-inflammatory Action

These compounds often target key mediators and signaling pathways in the inflammatory cascade.

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[22][23]

-

NF-κB Pathway Inhibition: Some fluorine-substituted compounds have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[19][20] This is achieved by reducing the phosphorylation of IκBα and p65.[19][20]

-

Reduction of Pro-inflammatory Cytokines and Mediators: Fluorinated compounds can decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α, as well as other inflammatory mediators such as nitric oxide (NO).[23][24][25]

Caption: Inhibition of the NF-κB pathway by fluorinated aminobenzoates.

Protocol: In Vitro Anti-inflammatory Activity Assessment

This protocol describes a method to evaluate the anti-inflammatory effects of fluorinated aminobenzoates on lipopolysaccharide (LPS)-stimulated macrophages.[21][24]

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the fluorinated aminobenzoate compounds for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide concentration using the Griess reagent.

-

Cytokine Analysis: Use the supernatant to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group.

Antimicrobial Activity: Combating Infectious Agents

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[26][27] Fluorinated compounds, including derivatives of aminobenzoates, have shown promising antibacterial and antifungal activities.[28][29][30][31][32]

Mechanisms of Antimicrobial Action

The introduction of fluorine can enhance the antimicrobial potency of a compound through several mechanisms:

-

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to penetrate microbial cell membranes.[1][33]

-

Inhibition of Essential Enzymes: Fluorinated compounds can inhibit microbial enzymes that are vital for survival, such as DNA gyrase.[13]

-

Disruption of Cell Membrane Integrity: Some fluorinated surfactants have demonstrated the ability to disrupt microbial cell membranes, leading to cell death.[28][30]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC).

| Compound Type | Target Microorganism | MIC Range (µg/mL) | Reference |

| Fluorinated Quinolones | Pseudomonas aeruginosa | 0.25 - 8 | [29] |

| Fluorinated Bis-ammonium Salts | Staphylococcus aureus | 1.56 - 12.5 | [28] |

| Fluorinated Peptidomimetics | Methicillin-resistant S. pseudintermedius | 4 - 32 | [32] |

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for assessing the antimicrobial activity of novel compounds.[26][27][34][35]

-

Compound Preparation: Prepare a series of twofold dilutions of the fluorinated aminobenzoate in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[34][35][36]

Conclusion and Future Directions

Fluorinated aminobenzoates represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine provides a powerful tool to modulate their pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for improved efficacy and safety profiles, and exploring novel therapeutic applications for this exciting class of molecules.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules - Benchchem. (n.d.). BenchChem.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).

- Screening models for inflamm

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PMC - NIH.

- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PMC - PubMed Central.

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils. (2007). PubMed.

- Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. (n.d.). Scilit.

- Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.

- Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). [No Source]

- Antimicrobial properties of highly fluorin

- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (n.d.).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). [No Source]

- Role of Fluorination in the Histone Deacetylase 6 (HDAC6)

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). PubMed.

- Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central.

- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (n.d.). PubMed Central.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024).

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (n.d.). PubMed.

- PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. (n.d.). PubMed Central.

- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC - NIH.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- Structure activity relationship of the synthesized compounds. (n.d.).

- Evaluation of the biological activity of novel monoc

- Synthesis and Bioactivity of a-Aminophosphon

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.

- Enhanced Activity of Fluorinated Quaternary Ammonium Surfactants Against Pseudomonas Aeruginosa. (n.d.). PubMed.

- Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. (n.d.). PubMed.

- Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. (2018). PubMed.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI.

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH.

- Synthesis and biological activity of some fluorinated arylhydrazotriazoles. (n.d.). [No Source]

Sources

- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Bioactivity of a-Aminophosphonates Containing Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the inhibition of mammalian carboxylesterases by novel fluorobenzoins and fluorobenzils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journalajrb.com [journalajrb.com]

- 22. jocpr.com [jocpr.com]

- 23. mdpi.com [mdpi.com]

- 24. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. integra-biosciences.com [integra-biosciences.com]

- 28. Antimicrobial properties of highly fluorinated bis-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Enhanced activity of fluorinated quaternary ammonium surfactants against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. dovepress.com [dovepress.com]

- 34. bio.libretexts.org [bio.libretexts.org]

- 35. apec.org [apec.org]

- 36. emedicine.medscape.com [emedicine.medscape.com]

Methyl 2-amino-4,5-difluorobenzoate: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, leading to more effective and durable therapeutic agents.

Within this context, fluorinated aniline derivatives, such as Methyl 2-amino-4,5-difluorobenzoate, have emerged as indispensable building blocks. This guide provides a comprehensive technical overview of this compound (CAS 207346-42-7), detailing its properties, synthesis, reactivity, and critical role as a pharmaceutical intermediate for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a difluorinated anthranilate ester. The presence of two fluorine atoms on the benzene ring, ortho and meta to the amino group, significantly influences its reactivity and the properties of downstream compounds.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 207346-42-7 | [2][3] |

| Molecular Formula | C₈H₇F₂NO₂ | [2][3] |

| Molecular Weight | 187.14 g/mol | [2] |

| Appearance | White to pale cream or off-white solid (crystals or powder) | [1][3] |

| Boiling Point | 274.1 ± 40.0 °C at 760 mmHg | [1] |

| Density | ~1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 119.5 ± 27.3 °C | [1] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid.[1] This method, often a Fischer esterification, is reliable and proceeds with high efficiency.

The causality behind this choice is rooted in the ready availability of the starting acid and the simplicity of the reaction. The acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product. Thionyl chloride (SOCl₂) can also be used to convert the acid to an acyl chloride in situ, which then rapidly reacts with methanol.[4]

Visualizing the Synthesis Workflow

Figure 1: General workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-difluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours.

-

Causality: The elevated temperature is necessary to overcome the activation energy of the reaction, driving it towards the formation of the ester product. Methanol is used in excess to shift the equilibrium in favor of the product, according to Le Châtelier's principle.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting material spot.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a crystalline solid.[5]

Analytical Characterization

Confirming the structure and purity of this compound is crucial. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically appear as a broad singlet, and the methyl (-OCH₃) protons will be a sharp singlet around 3.8-3.9 ppm.[6]

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the 100-150 ppm range, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling). The methyl carbon will be a sharp signal around 52 ppm.[6]

-

FT-IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. Key signals include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ester carbonyl (~1680-1710 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretching.

Reactivity and Application in Pharmaceutical Synthesis

The synthetic utility of this compound stems from its bifunctional nature: a nucleophilic amino group and an electrophilic ester group, positioned ortho to each other on a fluorinated aromatic ring. This arrangement makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in active pharmaceutical ingredients (APIs).

A primary application of anthranilate esters is in the construction of quinazolinones , a class of fused heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7]

General Reaction Pathway: Quinazolinone Synthesis

The reaction typically involves two key steps: acylation of the amino group followed by cyclization. For instance, reacting this compound with an acyl chloride or anhydride forms an amide intermediate. This intermediate can then be cyclized, often by heating with a source of ammonia or an amine, to form the quinazolinone ring. The ester group serves as the electrophilic partner in the final ring-closing step.[7][8]

Visualizing a Key Cyclization Reaction

Figure 2: Generalized two-step synthesis of a difluoro-quinazolinone core from this compound.

The fluorine atoms at the 4 and 5 positions are not merely spectators. They sterically and electronically modulate the reactivity of the ring and, more importantly, confer desirable properties to the final heterocyclic product, such as increased metabolic stability or enhanced target binding. This makes this compound a superior building block compared to its non-fluorinated counterpart for certain drug discovery programs.[9]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. The precursor, 2-amino-4,5-difluorobenzoic acid, is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[10][11][12] Similar precautions should be taken for the methyl ester.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[12]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its difluorinated structure provides a gateway to novel heterocyclic compounds with potentially enhanced therapeutic properties. Understanding its synthesis, reactivity, and analytical profile allows researchers to leverage its full potential in the rational design of next-generation pharmaceuticals. This guide serves as a foundational resource for professionals dedicated to advancing the science of drug discovery.

References

-

ResearchGate. Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... Retrieved from [Link][13]

-

LookChem. 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS). Retrieved from [Link][11]

-

ResearchGate. A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link][14]

-

Beilstein Journals. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from [Link][15]

-

Organic Chemistry Portal. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Retrieved from [Link][16]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link][17]

-

National Center for Biotechnology Information. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PubMed Central. Retrieved from [Link][18]

-

ACS Publications. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link][19]

-

National Center for Biotechnology Information. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Retrieved from [Link][7]

-

Wiley Online Library. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved from [Link][20]

-

National Center for Biotechnology Information. (2009). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. PubMed Central. Retrieved from [Link][4]

-

Google Patents. Method for production of quinazolin-4-on derivative. Retrieved from [8]

-

National Center for Biotechnology Information. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. Retrieved from [Link][21]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link][6]

-

Autechaux. (n.d.). This compound: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]

- 16. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]

- 17. rsc.org [rsc.org]

- 18. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Difluorobenzoic Acid Core: A Legacy of Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the myriad of fluorinated building blocks, difluorobenzoic acid and its derivatives have carved out a significant legacy, serving as pivotal intermediates in the synthesis of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and evolving applications of difluorobenzoic acid derivatives, offering insights into their synthesis, mechanism of action, and enduring impact on pharmaceutical development.

The Dawn of a New Era: The Emergence of Difluorobenzoic Acid Derivatives

While pinpointing the singular, initial synthesis of each difluorobenzoic acid isomer is challenging to document definitively from historical records, their emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of new fluorination techniques paved the way for the synthesis of a wide array of fluorinated aromatic compounds, including the various isomers of difluorobenzoic acid.

A pivotal moment in the history of difluorobenzoic acid derivatives in medicine arrived with the development of Diflunisal , a nonsteroidal anti-inflammatory drug (NSAID).[3] Developed by Merck Sharp & Dohme in 1971, Diflunisal, or 5-(2,4-difluorophenyl)salicylic acid, was the result of an extensive research program aimed at discovering more potent and longer-lasting analogues of aspirin.[3] This endeavor highlighted the profound impact that the difluorophenyl moiety could have on the pharmacological profile of a drug.

The Impact of Difluoro-Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of two fluorine atoms onto the benzoic acid ring dramatically alters its electronic and steric properties, which in turn influences its behavior in a biological system.[4] Understanding these effects is crucial for leveraging difluorobenzoic acid derivatives in drug design.

Physicochemical Properties

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid group, as well as the lipophilicity of the molecule. These changes can have a profound effect on a drug's solubility, membrane permeability, and binding interactions with its target protein.[1][5]

| Property | Isomer | Value |

| Melting Point | 2,4-Difluorobenzoic acid | 188-190 °C |

| 2,5-Difluorobenzoic acid | 132-134 °C | |

| 2,6-Difluorobenzoic acid | 157-161 °C | |

| pKa (approx.) | Benzoic Acid | 4.2 |

| Fluorobenzoic Acids | ~3.0 - 3.5 |

Note: pKa values for difluorobenzoic acids are generally lower (more acidic) than benzoic acid due to the inductive effect of the fluorine atoms. Exact values can vary based on the specific isomer and experimental conditions.

Pharmacokinetic Profile

One of the most significant advantages of incorporating fluorine into a drug molecule is the enhancement of its metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6] By strategically placing fluorine atoms at metabolically vulnerable positions, drug developers can block common metabolic pathways, leading to:

-

Increased half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

-

Improved oral bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation.[4]

-

Reduced formation of toxic metabolites: Blocking certain metabolic routes can prevent the generation of harmful byproducts.[5]

Key Derivatives and Their Therapeutic Applications

The versatility of the difluorobenzoic acid core is evident in the breadth of therapeutic areas where its derivatives have made an impact.

Diflunisal: A Legacy in Pain Management

As a cornerstone NSAID, Diflunisal's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.[7] The 2,4-difluorophenyl group is crucial to its enhanced potency and longer half-life compared to aspirin.[3]

Quinolone Antibiotics: A Broad-Spectrum Defense